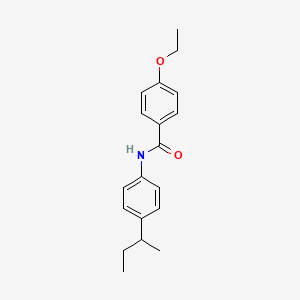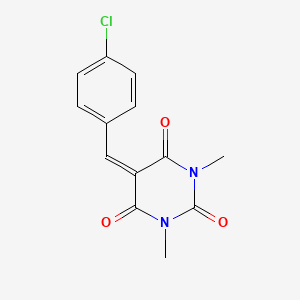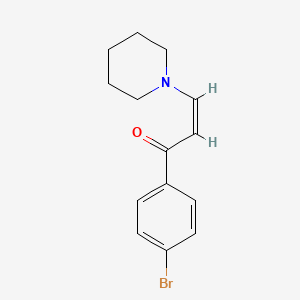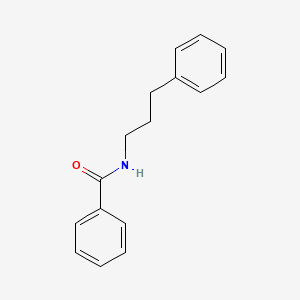![molecular formula C19H24O4 B5105208 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5105208.png)
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW0742 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
作用機序
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene activates PPARδ, which regulates gene expression by binding to specific DNA sequences called peroxisome proliferator response elements (PPREs). Activation of PPARδ by 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene leads to the upregulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene has been shown to have several biochemical and physiological effects. In skeletal muscle, 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene increases glucose uptake and enhances fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In adipose tissue, 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene increases lipid metabolism and reduces inflammation. In the liver, 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene reduces lipid accumulation and improves insulin sensitivity. In the cardiovascular system, 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene reduces atherosclerosis, improves endothelial function, and reduces inflammation. In cancer, 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene inhibits tumor growth and induces apoptosis in various cancer cell lines.
実験室実験の利点と制限
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene has several advantages and limitations for lab experiments. One advantage is its high selectivity for PPARδ, which allows for specific activation of this receptor without affecting other PPAR isoforms. Another advantage is its stability in biological fluids, which allows for accurate measurement of its pharmacokinetics and pharmacodynamics. One limitation is its low aqueous solubility, which can limit its bioavailability and require the use of solubilizing agents. Another limitation is its potential for off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene. One direction is to further investigate its therapeutic potential in metabolic disorders, cardiovascular diseases, and cancer. Another direction is to explore its potential for combination therapy with other drugs targeting related pathways. A third direction is to develop more potent and selective PPARδ agonists with improved pharmacokinetic and pharmacodynamic properties. A fourth direction is to investigate the role of PPARδ in other physiological and pathological processes, such as inflammation, neurodegeneration, and aging.
合成法
The synthesis of 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene involves several steps, starting with the reaction between 4-methylbenzene-1,2-diol and 3-methoxyphenol in the presence of a base to form 2-methoxy-4-methylphenol. This intermediate is then reacted with 4-bromobutyl-3-methoxyphenyl ether in the presence of a palladium catalyst to form the final product, 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene.
科学的研究の応用
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene has been shown to improve insulin sensitivity, increase glucose uptake, and enhance fatty acid oxidation in skeletal muscle and adipose tissue. In cardiovascular diseases, 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene has been shown to reduce atherosclerosis, improve endothelial function, and decrease inflammation. In cancer, 2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
特性
IUPAC Name |
2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-15-9-10-18(19(13-15)21-3)23-12-5-4-11-22-17-8-6-7-16(14-17)20-2/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHNZIWTSQYUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)



![1-(benzyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5105172.png)
![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5105174.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5105179.png)

![methyl 1-{2-[(1-isopropyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5105190.png)
![N-(2-ethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5105216.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5105220.png)

![propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5105236.png)